Dimethyl(acetylacetonate)gold(III)

Focused Electron Beam Induced Deposition Metal content EDX composition

Dimethyl(acetylacetonate)gold(III) [Me₂Au(acac)] is a volatile, yellow crystalline organometallic complex of Au(III) with the formula (CH₃)₂(C₅H₇O₂)Au and a molecular weight of 326.60 g·mol⁻¹. It melts at 81–82 °C and sublimes under reduced pressure (~25 °C / 0.01 mm Hg).

Molecular Formula C7H14AuO2-2
Molecular Weight 327.154
CAS No. 14951-50-9
Cat. No. B576488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(acetylacetonate)gold(III)
CAS14951-50-9
Molecular FormulaC7H14AuO2-2
Molecular Weight327.154
Structural Identifiers
SMILES[CH3-].[CH3-].CC(=CC(=O)C)O.[Au]
InChIInChI=1S/C5H8O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3,6H,1-2H3;2*1H3;/q;2*-1;/b4-3+;;;
InChIKeyOODGPXRGNOXCBP-FHJHGPAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(acetylacetonate)gold(III) (CAS 14951-50-9): Organogold Precursor for Thin-Film and Nanoparticle Applications


Dimethyl(acetylacetonate)gold(III) [Me₂Au(acac)] is a volatile, yellow crystalline organometallic complex of Au(III) with the formula (CH₃)₂(C₅H₇O₂)Au and a molecular weight of 326.60 g·mol⁻¹ . It melts at 81–82 °C and sublimes under reduced pressure (~25 °C / 0.01 mm Hg) [1]. The compound serves primarily as a precursor for chemical vapor deposition (CVD), atomic layer deposition (ALD), and focused-electron-beam-induced deposition (FEBID) of metallic gold for electronics, catalysis, and plasmonics [2].

Why Dimethyl(acetylacetonate)gold(III) Cannot Be Readily Substituted by Other Organogold or Metal–Acetylacetonate Complexes


Even within the narrow family of volatile organogold complexes, precursor performance in CVD/ALD/FEBID processes is exquisitely sensitive to ligand substitution [1]. Fluorinated analogues such as dimethylgold(III) hexafluoroacetylacetonate exhibit markedly higher vapor pressures and deposition rates than the parent acetylacetonate, which directly impacts film growth kinetics and conformality [1]. Conversely, non‑gold metal acetylacetonates (e.g., Co₂(CO)₈, Cu(hfac)₂) deposit metal–carbon matrices with drastically different metal content, resistivity, and thermal evolution behavior, making simple one‑to‑one replacement impossible without re‑optimizing the entire process [2]. Therefore, selection of Me₂Au(acac) must be justified by its specific performance envelope relative to the next best alternatives.

Head-to-Head Quantitative Differentiation: Me₂Au(acac) vs. Fluorinated Analogues and Alternative Metal Precursors


As-Deposited Metal Content: Me₂Au(acac) vs. Co₂(CO)₈ and Cu(hfac)₂ in FEBID

In a direct comparative FEBID study, as-deposited films from Me₂Au(acac) contained only 3 at% Au, versus 67 at% for Co from Co₂(CO)₈ and 4 at% for Cu from Cu(hfac)₂ [1]. The Au content remained roughly constant at 3–4 at% upon vacuum annealing up to 300 °C, indicating that simple thermal post-treatment does not enrich the gold fraction [1].

Focused Electron Beam Induced Deposition Metal content EDX composition

Post-Annealing Electrical Resistivity: Me₂Au(acac) vs. Co₂(CO)₈ and Cu(hfac)₂

The as-deposited Au–C composite from Me₂Au(acac) exhibited a resistivity of ~11 000 Ω·cm, compared to ~980 Ω·cm for Cu–C and 0.026 Ω·cm for Co–C [1]. After 300 °C vacuum annealing, Au–C resistivity dropped to ~900 Ω·cm (factor 12 reduction), while Cu–C fell to 32 Ω·cm (factor 30) and Co–C reached 26 μΩ·cm (factor 1000) [1]. The remaining 900 Ω·cm value for Au–C is approximately 28× higher than Cu–C and over 34 000× higher than Co–C after identical annealing.

Electrical resistivity Post-growth annealing Conductivity

H₂-Assisted Purification: Resistance Reduction Unique to Au–C Matrices from Me₂Au(acac)

The same study demonstrated a H₂-assisted purification protocol specifically for Au–C deposits grown from Me₂Au(acac) [1]. Under 200 ppm H₂, ramping to 360 °C over 6.5 h, the electrical resistance of a Au–C deposit decreased from an initial 2 GΩ to a final 1.5 MΩ—a reduction of more than three orders of magnitude [1]. EDX analysis confirmed near-complete removal of the carbonaceous matrix, yielding essentially pure gold [1]. This purification route was not investigated for Cu–C or Co–C, underscoring a precursor-specific post-processing advantage.

Hydrogen-assisted purification Carbon removal Resistance reduction

Deposition Rate Contrast: Me₂Au(acac) vs. Fluorinated Dimethylgold Derivatives in Laser CVD

Baum (1987) compared Me₂Au(acac) with its hexafluoroacetylacetonate and trifluoroacetylacetonate analogues during laser-induced pyrolytic CVD [1]. Fluorine substitution increased the vapor pressure of the complex substantially; because the rate of gold deposition was strongly tied to vapor pressure, the fluorinated derivatives produced markedly faster deposition [1]. Deposit resistivities and purities also varied with the ligand, meaning the non‑fluorinated Me₂Au(acac) trades off deposition rate for potentially different film purity and resistivity characteristics.

Laser CVD Volatility Deposition rate

Electroplating Alternative: Nickel(II) Acetylacetonate / Me₂Au(acac) vs. Cyanide-Based Gold Baths

In electroplating research, a bath based on nickel(II) acetylacetonate and Me₂Au(acac) was directly compared to conventional cyanide-based gold plating baths [1]. The acetylacetonate-based bath deposited gold on nickel-plated stainless steel with good adhesion and mechanical stability, while eliminating toxic cyanide salts and nickel sulfate [1]. Color and thickness were characterized by visible spectrometry and X-ray measurements, confirming that the deposit quality was competitive [1].

Gold electroplating Non-cyanide bath Adhesion

Application Scenarios Supported by Quantitative Evidence for Dimethyl(acetylacetonate)gold(III)


Focused Electron Beam Induced Deposition (FEBID) of Gold Nanostructures with Post-Deposition H₂ Purification

When the goal is direct-write gold nanostructures for plasmonics or nano-optics, Me₂Au(acac) is a viable precursor despite its low as-deposited metal content (3 at% Au) because the H₂-assisted purification protocol demonstrated in [1] can reduce the carbon matrix to near-background levels. This scenario is relevant for research labs that can implement an H₂ annealing step and require pure gold nanodeposits.

Laser Chemical Vapor Deposition (LCVD) Requiring Fluorine-Free Gold Films

In LCVD applications where fluorine contamination at the substrate interface is unacceptable (e.g., certain semiconductor or sensor substrates), Me₂Au(acac) is preferred over its faster-depositing fluorinated analogues [1]. The trade-off of lower deposition rate is justified by the absence of fluorine in the ligand, as documented by Baum (1987).

Non-Cyanide Industrial Gold Electroplating on Nickel Surfaces

Electroplating facilities seeking to replace toxic cyanide-based gold baths can adopt a Me₂Au(acac) / Ni(acac)₂ formulation that delivers comparable adhesion, thickness uniformity, and color while eliminating cyanide and nickel sulfate hazards [1]. This scenario targets regulatory-compliant plating of connectors and printed circuit boards.

Atomic Layer Deposition (ALD) of Gold Nanoparticles with Controlled Size Distribution

Me₂Au(acac) has been successfully employed in ALD processes using ozone as co-reactant to synthesize ultrafine Au nanoparticles on oxide supports [1]. This application leverages the precursor's volatility and reactivity profile to achieve controlled particle size, critical for catalytic and sensing applications where other gold precursors may exhibit different nucleation behavior.

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